molecular formula C3H5N B14461207 2-Propen-1-imine CAS No. 73311-40-7

2-Propen-1-imine

Cat. No.: B14461207
CAS No.: 73311-40-7
M. Wt: 55.08 g/mol
InChI Key: WGDRAVMHLDKGGA-UHFFFAOYSA-N
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Description

2-Propen-1-imine, also known as allylimine, is an organic compound with the molecular formula C₃H₅N. It is characterized by the presence of an imine group (C=N) attached to a propenyl group. This compound is a nitrogen analogue of aldehydes and ketones, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propen-1-imine can be synthesized through the reaction of a primary amine with an aldehyde or ketone. The reaction typically involves the following steps:

    Nucleophilic Addition: The primary amine attacks the carbonyl carbon of the aldehyde or ketone.

    Proton Transfer: A proton is transferred to the oxygen atom, forming a hydroxyl group.

    Protonation of Hydroxyl Group: The hydroxyl group is protonated, making it a better leaving group.

    Removal of Water: Water is eliminated, resulting in the formation of the imine.

    Deprotonation: The final step involves the deprotonation of the nitrogen atom to yield the imine.

Industrial Production Methods: Industrial production of this compound often involves the use of acid catalysts to speed up the reaction. The reaction is typically carried out under controlled pH conditions to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Propen-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Propen-1-imine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propen-1-imine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The imine group (C=N) can react with nucleophiles such as amino acids, proteins, and nucleic acids, leading to the formation of stable adducts. This property makes it useful in studying enzyme mechanisms and protein-ligand interactions .

Comparison with Similar Compounds

    2-Propen-1-amine (Allylamine): Similar structure but contains an amine group (NH₂) instead of an imine group (C=N).

    2-Propen-1-ol (Allyl alcohol): Contains a hydroxyl group (OH) instead of an imine group.

    2-Propen-1-thiol (Allyl mercaptan): Contains a thiol group (SH) instead of an imine group.

Uniqueness: 2-Propen-1-imine is unique due to its imine group, which imparts distinct reactivity compared to its analogues. The presence of the C=N bond allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

prop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N/c1-2-3-4/h2-4H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDRAVMHLDKGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939661
Record name Prop-2-en-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

55.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73311-40-7, 18295-52-8
Record name (E)-2-Propen-1-imine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073311407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prop-2-en-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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